Methyl 5-chloro-2-methoxybenzoate-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H9ClO3 |

|---|---|

Peso molecular |

203.64 g/mol |

Nombre IUPAC |

methyl 5-chloro-2-(trideuteriomethoxy)benzoate |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |

Clave InChI |

HPTHYBXMNNGQEF-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)OC |

SMILES canónico |

COC1=C(C=C(C=C1)Cl)C(=O)OC |

Origen del producto |

United States |

Foundational & Exploratory

"Methyl 5-chloro-2-methoxybenzoate-d3" chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of Methyl 5-chloro-2-methoxybenzoate-d3. This deuterated analog is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is the deuterated form of Methyl 5-chloro-2-methoxybenzoate. The primary distinction is the replacement of three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of both the deuterated and non-deuterated forms of the compound. The physical properties of the deuterated version are expected to be very similar to its non-deuterated counterpart.

Table 1: General Chemical Information

| Property | This compound | Methyl 5-chloro-2-methoxybenzoate |

| Molecular Formula | C₉H₆D₃ClO₃ | C₉H₉ClO₃[1][2][3][4] |

| Molecular Weight | 203.64 g/mol | 200.62 g/mol [1][2][3][4] |

| CAS Number | 1329488-29-3 | 33924-48-0[2] |

| Appearance | White to light yellow crystal powder | White to light yellow crystal powder |

Table 2: Physical Properties

| Property | Value (for non-deuterated form) |

| Melting Point | 150-152 °C |

| Boiling Point | 235-240 °C (lit.) |

| Density | 1.259 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5466 (lit.) |

Table 3: Spectroscopic and Chromatographic Data Identifiers

| Property | Identifier |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC |

| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 |

| InChIKey | HPTHYBXMNNGQEF-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 5-chlorosalicylic acid using a deuterated methylating agent. A common and effective method involves the use of deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylic acid (1 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

-

Methylation: To the stirring suspension, add deuterated dimethyl sulfate ((CD₃)₂SO₄) (2.5 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dilute the residue with water and extract with ethyl acetate (B1210297) (3 x volumes).

-

Washing: Wash the combined organic extracts with water and then with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Analytical Methods

Accurate characterization and quantification of this compound are crucial for its use as an internal standard. The following are standard analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. For the d3 analog, the characteristic singlet for the methoxy protons at ~3.9 ppm will be absent. The aromatic protons will appear as multiplets in the range of 6.9-7.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The deuterated methoxy carbon will exhibit a multiplet due to C-D coupling.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this volatile compound.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-300.

-

Expected Molecular Ion (M⁺): m/z 203/205 (due to chlorine isotopes).

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive method for the quantification of this compound in complex matrices.

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For this compound: Precursor ion [M+H]⁺ at m/z 204, product ions would be determined by fragmentation analysis.

-

For Methyl 5-chloro-2-methoxybenzoate: Precursor ion [M+H]⁺ at m/z 201, product ions would be determined by fragmentation analysis.

-

-

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of drug candidates that contain the Methyl 5-chloro-2-methoxybenzoate moiety. The non-deuterated form, Methyl 5-chloro-2-methoxybenzoate, serves as a versatile intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] It has been used in the development of anti-inflammatory and analgesic drugs.[1] Additionally, it has been noted to inhibit copulatory behavior in the tick species Ixodes ricinus.

Safety and Handling

Methyl 5-chloro-2-methoxybenzoate is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methoxybenzoate-d3, a deuterated stable isotope-labeled compound valuable in analytical and research applications. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and outlines its primary applications and safety information.

Chemical Identity and Properties

This compound is the deuterium-labeled form of Methyl 5-chloro-2-methoxybenzoate. The deuterium (B1214612) atoms are located on the methoxy (B1213986) group, making it a useful tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | Methyl 5-chloro-2-methoxy-d3-benzoate |

| CAS Number | 1219803-33-4[1][2][3][4] |

| Parent CAS Number | 33924-48-0[5][6] |

| Molecular Formula | C₉H₆D₃ClO₃ |

| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N[5][7] |

| SMILES | [2H]C([2H])([2H])OC1=C(C=C(Cl)C=C1)C(=O)OC |

Physicochemical Data

The following table summarizes the key physical and chemical properties. Data for the non-deuterated parent compound is provided for comparison where specific data for the deuterated analog is not available.

| Property | This compound | Methyl 5-chloro-2-methoxybenzoate (Parent) |

| Molecular Weight | 203.64 g/mol | 200.62 g/mol [5] |

| Appearance | Liquid[1] | White to light yellow crystal powder or liquid[8][9][10] |

| Boiling Point | No data available | 235-240 °C (lit.)[11] |

| Melting Point | No data available | 150-152 °C[8][10] |

| Density | No data available | 1.259 g/mL at 25 °C (lit.)[11] |

| Refractive Index | No data available | n20/D 1.5466 (lit.)[11] |

| Purity | Typically ≥98 atom % D | Typically ≥98%[11] |

Applications in Research and Development

Isotopically labeled compounds are indispensable tools in modern research. This compound serves several key functions:

-

Internal Standard: Due to its mass shift of +3 amu compared to the parent compound, it is an ideal internal standard for quantitative analysis using mass spectrometry (MS), including LC-MS and GC-MS. It co-elutes with the unlabeled analyte but is clearly distinguishable by its mass, correcting for variations in sample preparation and instrument response.

-

Metabolic Studies: Deuterium labeling can be used to trace the metabolic fate of the methoxy group in various biological systems. The stability of the C-D bond allows for tracking the molecule through complex metabolic pathways.

-

Pharmacokinetic Analysis: The use of deuterated drugs can alter their metabolic profiles, sometimes leading to improved pharmacokinetic properties. This compound can serve as a building block for synthesizing deuterated drug candidates or as a reference material in such studies.

Experimental Protocols: Synthesis

Synthesis of this compound

This procedure outlines the methylation of Methyl 5-chloro-2-hydroxybenzoate using deuterated iodomethane (B122720).

Materials:

-

Methyl 5-chloro-2-hydroxybenzoate (1 equivalent)

-

Deuterated iodomethane (CD₃I, >99.5 atom % D) (1.1 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

Acetone (B3395972), anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes/Ethyl acetate (B1210297) solvent system

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-chloro-2-hydroxybenzoate (1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a suspension (approx. 10 mL of solvent per gram of the starting phenol).

-

Addition of Methylating Agent: Add deuterated iodomethane (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure this compound.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

Safety information is based on the parent compound, Methyl 5-chloro-2-methoxybenzoate. Standard laboratory safety practices should be employed.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is required. Work should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

The logical relationship for handling a chemical with these hazard classifications is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Online CAS Number 1219803-33-4 - TRC - Methyl 5-Chloro-2-methoxy-d3-benzoate | LGC Standards [lgcstandards.com]

- 3. This compound | 稳定同位素 | CAS 1219803-33-4 | 美国InvivoChem [invivochem.cn]

- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 5. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]

- 8. indiamart.com [indiamart.com]

- 9. A10787.22 [thermofisher.com]

- 10. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]

- 11. Methyl 5-chloro-2-methoxybenzoate 98% | 33924-48-0 [sigmaaldrich.com]

In-Depth Technical Guide: Molecular Weight of Methyl 5-chloro-2-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the deuterated compound Methyl 5-chloro-2-methoxybenzoate-d3, a molecule of interest in metabolic studies and pharmacokinetic research. This document outlines the foundational principles, experimental considerations, and comparative data for both the standard and isotopically labeled forms of the compound.

Introduction to Isotopic Labeling

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique in drug development and metabolic research. The substitution of hydrogen with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope, is particularly common. This substitution results in a molecule that is chemically similar to its parent but has a greater mass. This mass difference is readily detectable by mass spectrometry, allowing researchers to trace the metabolic fate of a compound in vitro and in vivo. The "-d3" designation in this compound signifies the replacement of three hydrogen atoms with deuterium.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The introduction of deuterium, which has an atomic weight approximately double that of protium (B1232500) (the most common isotope of hydrogen), significantly increases the molecular weight of the resulting compound.

Foundational Molecular Data

The chemical formula for the non-deuterated Methyl 5-chloro-2-methoxybenzoate is C₉H₉ClO₃. Its molecular weight is approximately 200.62 g/mol . The atomic weight of deuterium is approximately 2.014 atomic mass units (amu), while the standard atomic weight of hydrogen is approximately 1.008 amu.[1][2][3][4]

Calculation of Molecular Weight for this compound

To calculate the molecular weight of the deuterated compound, the mass of three hydrogen atoms is subtracted from the molecular weight of the parent compound, and the mass of three deuterium atoms is added.

-

Step 1: Start with the molecular weight of the non-deuterated compound: 200.62 g/mol

-

Step 2: Subtract the mass of three hydrogen atoms: 200.62 - (3 * 1.008) = 197.596 g/mol

-

Step 3: Add the mass of three deuterium atoms: 197.596 + (3 * 2.014) = 203.638 g/mol

Therefore, the calculated molecular weight of this compound is approximately 203.64 g/mol .

Data Presentation: Comparative Molecular Weights

For clarity and ease of comparison, the quantitative data regarding the molecular weights of both the standard and deuterated compounds are summarized in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | ~200.62 | Standard, non-deuterated compound. |

| This compound | C₉H₆D₃ClO₃ | ~203.64 | Deuterated, isotopically labeled compound. |

Experimental Protocols

The determination of the molecular weight of both the deuterated and non-deuterated compounds is typically achieved through mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the monoisotopic mass of the compounds and confirm successful deuteration.

Methodology:

-

Sample Preparation: A dilute solution of the analyte (Methyl 5-chloro-2-methoxybenzoate or its d3-analog) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.

-

Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically in positive ion mode.

-

Data Acquisition: The instrument is calibrated, and data is acquired over a mass range that includes the expected molecular ions of both the parent compound and the deuterated analog.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the molecule. The high resolution allows for the differentiation of the isotopic peaks and provides a highly accurate mass measurement, confirming the elemental composition and the incorporation of the deuterium atoms.

Visualization of Isotopic Substitution

The following diagram illustrates the conceptual relationship between the standard compound and its deuterated analog, highlighting the substitution of hydrogen with deuterium which results in an increased molecular weight.

References

An In-Depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methoxybenzoate-d3, a deuterated analog of Methyl 5-chloro-2-methoxybenzoate. This document details its chemical structure, physical and chemical properties, and provides a plausible synthetic route. Spectroscopic data for the non-deuterated form is presented for comparative purposes.

Core Compound Information

This compound is a stable, isotopically labeled compound valuable as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium (B1214612) labeling on the methoxy (B1213986) group provides a distinct mass difference, allowing for precise quantification in complex biological matrices.

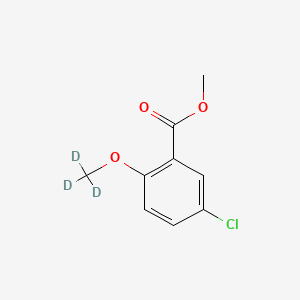

Chemical Structure

The chemical structure of this compound is illustrated below. The deuterium atoms are located on the methyl group of the methoxy substituent.

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of the compound is presented in Table 1.

| Property | Value (Deuterated) | Value (Non-deuterated) | Reference(s) |

| CAS Number | 1219803-33-4 | 33924-48-0 | [1][][3] |

| Molecular Formula | C₉H₆D₃ClO₃ | C₉H₉ClO₃ | [1] |

| Molecular Weight | 203.64 g/mol | 200.62 g/mol | [1] |

| Appearance | Liquid | White to light yellow crystal powder or clear liquid | [1][4] |

| Melting Point | Not available | 150-152 °C | [4] |

| Boiling Point | Not available | 235-240 °C | |

| Density | Not available | 1.259 g/mL at 25 °C | |

| Refractive Index | Not available | n20/D 1.5466 | |

| SMILES | [2H]C([2H])([2H])Oc1ccc(Cl)cc1C(=O)OC | COC(=O)c1cc(Cl)ccc1OC | [1] |

| InChI | 1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 | 1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | [1] |

Experimental Protocols

Synthesis of Methyl 5-chloro-2-methoxybenzoate (Non-deuterated)

A common synthetic route to the non-deuterated analog involves the methylation of 5-chlorosalicylic acid.[5]

Materials:

-

5-chlorosalicylic acid

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Ethyl acetate (B1210297)

-

Water (H₂O)

-

Saturated sodium chloride solution (NaCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 5-chlorosalicylic acid (e.g., 20.0 g, 0.116 mol), potassium carbonate (40.3 g, 0.290 mol), and dimethyl sulfate (36.5 g, 0.290 mol) in acetone (300 mL) is prepared in a round-bottom flask.

-

The mixture is heated at reflux for 18 hours.

-

After cooling to room temperature, the mixture is concentrated under reduced pressure.

-

The residue is diluted with water and extracted with ethyl acetate (3 x 150 mL).

-

The combined organic extracts are washed with water and saturated sodium chloride solution, then dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the product, Methyl 5-chloro-2-methoxybenzoate.

Proposed Synthesis of this compound

The synthesis of the deuterated analog can be achieved by modifying the above protocol, substituting the methylating agent with a deuterated equivalent. A plausible approach involves the O-methylation of Methyl 5-chloro-2-hydroxybenzoate using iodomethane-d3 (B117434).

Materials:

-

Methyl 5-chloro-2-hydroxybenzoate

-

Potassium carbonate (K₂CO₃)

-

Iodomethane-d3 (CD₃I)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water (H₂O)

-

Saturated sodium chloride solution (NaCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 5-chloro-2-hydroxybenzoate in a suitable solvent such as acetone or DMF in a reaction vessel.

-

Add potassium carbonate to the solution to act as a base.

-

Add iodomethane-d3 to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup similar to the non-deuterated synthesis: concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Spectroscopic Data (Non-deuterated Analog)

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 5-chloro-2-methoxybenzoate would show characteristic signals for the aromatic protons and the two methyl groups. In the deuterated analog, the signal corresponding to the methoxy protons (-OCH₃) would be absent. The expected chemical shifts for the non-deuterated compound in CDCl₃ are approximately:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.9 - 7.7 | m |

| -OCH₃ | ~3.9 | s |

| -COOCH₃ | ~3.8 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the non-deuterated compound are:

| Carbon | Chemical Shift (ppm) |

| C=O | ~165 |

| Aromatic C-O | ~155 |

| Aromatic C-Cl | ~128 |

| Aromatic C-H | 112 - 132 |

| Aromatic C-COOCH₃ | ~120 |

| -OCH₃ | ~56 |

| -COOCH₃ | ~52 |

Mass Spectrometry

The mass spectrum of Methyl 5-chloro-2-methoxybenzoate would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern (M, M+2) in an approximate 3:1 ratio is expected. For the deuterated analog, the molecular ion peak would be shifted by +3 m/z units.

| Compound | Expected [M]⁺ | Expected [M+2]⁺ |

| Methyl 5-chloro-2-methoxybenzoate | 200 | 202 |

| This compound | 203 | 205 |

Applications

This compound is primarily used in research and development settings. Its key applications include:

-

Internal Standard: Due to its isotopic labeling, it is an ideal internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling of related compounds.

-

Tracer Studies: It can be used as a tracer to investigate reaction mechanisms and metabolic pathways.

-

Chemical Synthesis: As a building block in the synthesis of more complex deuterated molecules.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Isotopic Enrichment of Methyl 5-chloro-2-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxybenzoate-d3 is the deuterated analog of Methyl 5-chloro-2-methoxybenzoate, where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612). This stable isotope-labeled compound serves as a valuable internal standard in quantitative bioanalytical studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its near-identical physicochemical properties to the unlabeled analyte allow for accurate quantification by correcting for variability in sample preparation, chromatography, and ionization. This guide provides a comprehensive overview of its synthesis, methods for determining isotopic enrichment, and its application in bioanalysis.

Synthesis of this compound

Proposed Synthesis Pathway:

A common method for the synthesis of the non-deuterated compound is the methylation of 5-chlorosalicylic acid.[1][2] To synthesize the deuterated analog, a deuterated methylating agent such as trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) would be used.

An alternative and potentially more recent method for trideuteromethylation involves a sulfoxonium metathesis reaction. This "one-pot" protocol utilizes the reaction between trimethylsulfoxonium (B8643921) iodide (TMSOI) and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) to generate a trideuteromethylation reagent in situ.[3] This reagent can then be used to methylate the hydroxyl group of methyl 5-chlorosalicylate.

Experimental Protocol (Proposed)

Objective: To synthesize this compound from Methyl 5-chlorosalicylate using a deuterated methylating agent.

Materials:

-

Methyl 5-chlorosalicylate

-

Trideuteromethyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of Methyl 5-chlorosalicylate in anhydrous acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add trideuteromethyl iodide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Isotopic Enrichment Analysis

The determination of isotopic enrichment is crucial to ensure the quality and reliability of the deuterated internal standard. The primary methods for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity.[4] The method involves comparing the ion intensities of the deuterated compound with its non-deuterated counterpart.

Experimental Protocol (General):

-

Sample Preparation: Prepare solutions of both Methyl 5-chloro-2-methoxybenzoate and this compound at a known concentration in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: Utilize a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire full-scan mass spectra for both the labeled and unlabeled compounds.

-

Data Analysis:

-

Determine the theoretical monoisotopic masses of the unlabeled (C₉H₉ClO₃) and labeled (C₉H₆D₃ClO₃) compounds.

-

Extract the ion chromatograms for the molecular ions of both compounds.

-

Integrate the peak areas of the isotopic clusters.

-

Calculate the isotopic enrichment by comparing the relative abundance of the d3-labeled ion to the sum of the abundances of all isotopic variants (d0, d1, d2, d3). Corrections for the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl) should be applied for accurate determination.[5][6]

-

| Parameter | Value |

| Molecular Formula (Unlabeled) | C₉H₉ClO₃ |

| Monoisotopic Mass (Unlabeled) | 200.0240 g/mol |

| Molecular Formula (Labeled) | C₉H₆D₃ClO₃ |

| Monoisotopic Mass (Labeled) | 203.0428 g/mol |

NMR Spectroscopy Analysis

¹H NMR spectroscopy provides a direct method to assess the degree of deuteration at the methoxy position. The absence or significant reduction of the methoxy proton signal in the ¹H NMR spectrum of the deuterated compound compared to the unlabeled standard is indicative of high isotopic enrichment.

Experimental Protocol (General):

-

Sample Preparation: Prepare NMR samples of both the labeled and unlabeled compounds in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire quantitative ¹H NMR spectra for both samples under identical conditions (e.g., relaxation delay, number of scans).

-

Data Analysis:

-

Integrate the methoxy proton signal (around 3.9 ppm) in the spectrum of the unlabeled compound.

-

Integrate the corresponding region in the spectrum of the deuterated compound.

-

The isotopic enrichment can be estimated by the percentage reduction in the integral of the methoxy signal.

-

| Isotopic Purity Data (Representative) | |

| Analytical Technique | Expected Isotopic Purity |

| Mass Spectrometry | >98% D |

| ¹H NMR Spectroscopy | >98% Deuteration |

Note: The above table presents typical expected values for high-quality deuterated standards. Actual values must be determined experimentally.

Application in Bioanalysis

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantitative analysis of its non-deuterated analog in biological matrices such as plasma, serum, and urine.[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively compensates for matrix effects and variations in extraction recovery and instrument response.[8]

Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Signaling Pathways

Currently, there is no specific information available in the public domain that details the use of Methyl 5-chloro-2-methoxybenzoate or its deuterated analog in the study of specific signaling pathways. Its primary application is as an internal standard for bioanalytical quantification.

Conclusion

This compound is a critical tool for researchers in drug development and related fields, enabling accurate and precise quantification of its unlabeled counterpart in complex biological matrices. While a specific synthesis protocol is not widely published, it can be reliably produced using established methylation techniques with deuterated reagents. Rigorous analysis of its isotopic enrichment by mass spectrometry and NMR spectroscopy is essential to ensure its quality as an internal standard. Its application in LC-MS/MS-based bioanalysis significantly enhances the robustness and reliability of quantitative data.

References

- 1. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

"Methyl 5-chloro-2-methoxybenzoate-d3" physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Methyl 5-chloro-2-methoxybenzoate-d3

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Methyl 5-chloro-2-methoxybenzoate and its deuterated analogue, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

While specific experimental data for this compound is limited, this guide presents the established physical properties of the non-deuterated parent compound, which serves as a close proxy. The deuterated form is primarily utilized as an internal standard in pharmacokinetic studies due to its distinct mass.[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of Methyl 5-chloro-2-methoxybenzoate. These values have been compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [2][3][4][5][6] |

| Molecular Weight | 200.62 g/mol | [2][3][4][6][7] |

| Molecular Weight (d3) | 203.64 g/mol | Calculated |

| Appearance | White to light yellow crystal powder or clear colorless to pale yellow liquid | [5][8][9] |

| Melting Point | 150-152 °C | [5][8][9] |

| Boiling Point | 235-240 °C (lit.) | [7][9][10] |

| 237.5 °C at 760 mmHg | [5][8] | |

| Density | 1.259 g/mL at 25 °C (lit.) | [7][9][10] |

| 1.229 g/cm³ | [5][8] | |

| Refractive Index | n20/D 1.5466 (lit.) | [7][9][10] |

| Flash Point | > 110 °C (> 230 °F) | [9] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided for Methyl 5-chloro-2-methoxybenzoate.

| Identifier | Value | Source |

| CAS Number | 33924-48-0 | [5][6][7] |

| IUPAC Name | methyl 5-chloro-2-methoxybenzoate | [2] |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC | [2][7] |

| InChI | 1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | [2][7] |

| InChIKey | HPTHYBXMNNGQEF-UHFFFAOYSA-N | [2][3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of Methyl 5-chloro-2-methoxybenzoate are not extensively published. However, a generalized standard procedure for determining the melting point of a crystalline solid such as this is outlined below.

Protocol: Determination of Melting Point using a Digital Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline Methyl 5-chloro-2-methoxybenzoate is finely ground into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of a digital melting point apparatus.

-

Heating and Observation:

-

The apparatus is set to heat at a rapid rate initially to approach the expected melting point range.

-

As the temperature nears the literature value (150-152 °C), the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.

-

The sample is observed through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as the range between these two temperatures.

-

-

Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound. A broad melting range may suggest the presence of impurities.

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like this compound in a research setting.

Caption: Workflow for the physical and chemical characterization of a research compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]

- 7. Methyl 5-chloro-2-methoxybenzoate 98% | 33924-48-0 [sigmaaldrich.com]

- 8. m.indiamart.com [m.indiamart.com]

- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]

"Methyl 5-chloro-2-methoxybenzoate-d3" spectral data (NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for Methyl 5-chloro-2-methoxybenzoate-d3. While specific experimental data for the deuterated species is not widely available in public databases, this document presents a comprehensive analysis based on the spectral data of its non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate. The guide outlines the expected spectral shifts and changes resulting from the deuterium (B1214612) labeling and provides generalized experimental protocols for data acquisition.

Compound Information

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1219803-33-4[1] |

| Molecular Formula | C₉H₆D₃ClO₃[1] |

| Molecular Weight | 203.64 g/mol [1] |

| Structure | The deuterium labeling is on the ester methyl group. |

Predicted Spectral Data

The introduction of three deuterium atoms on the ester methyl group is expected to produce significant and predictable changes in the NMR and MS spectra when compared to the standard, non-deuterated compound (Molecular Formula: C₉H₉ClO₃, Molecular Weight: 200.62 g/mol ).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most notable change will be the absence of the singlet corresponding to the ester methyl protons (O-CH₃). In the non-deuterated compound, this signal typically appears as a sharp singlet. Due to the substitution with deuterium, this peak will be absent in the ¹H NMR spectrum of the d3-analog. The signals for the aromatic protons and the methoxy (B1213986) protons will remain.

¹³C NMR: The carbon of the deuterated methyl group (O-CD₃) will exhibit a different signal compared to a standard methyl group. Instead of a quartet (due to coupling with three protons), the signal will appear as a multiplet with a significantly lower intensity due to the carbon-deuterium coupling (C-D coupling) and the longer relaxation time of deuterated carbons. The chemical shift of this carbon will also be slightly altered.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than the non-deuterated compound. Any fragment ions that retain the deuterated methyl group will also show this +3 m/z shift.

Spectral Data for Methyl 5-chloro-2-methoxybenzoate (Non-Deuterated Analog)

The following tables summarize the available spectral data for the non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate. This data serves as a reference point for predicting the spectrum of the d3-labeled compound.

Table 1: ¹H NMR Spectral Data for Methyl 5-chloro-2-methoxybenzoate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Predicted ~3.8 | Singlet | Ester methyl protons (-COOCH₃) |

| Predicted ~3.9 | Singlet | Methoxy protons (-OCH₃) |

| Predicted ~6.9-7.7 | Multiplet | Aromatic protons |

Note: Specific peak assignments and coupling constants for the aromatic region require high-resolution spectral data which is not available in the search results. The provided data is based on typical chemical shifts for such structures.

Table 2: ¹³C NMR Spectral Data for Methyl 5-chloro-2-methoxybenzoate[4]

| Chemical Shift (ppm) | Assignment |

| Predicted ~52 | Ester methyl carbon (-COOCH₃) |

| Predicted ~56 | Methoxy carbon (-OCH₃) |

| Predicted ~112-158 | Aromatic and Carbonyl carbons |

Note: This represents a summary of expected chemical shift ranges. Detailed assignments for each aromatic carbon are available from specialized databases.

Table 3: Mass Spectrometry (GC-MS) Data for Methyl 5-chloro-2-methoxybenzoate[2]

| m/z | Interpretation |

| 200/202 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ due to ³⁵Cl/³⁷Cl |

| 169/171 | Fragment ion corresponding to the loss of the methoxy group (-OCH₃) |

| 105 | Fragment ion |

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data. The specific parameters should be optimized for the instrument being used.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H, 100 MHz for ¹³C) or equivalent.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-220 ppm).

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chromatographic Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Employ a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the analyte from any impurities.

-

-

Mass Spectrometric Detection:

-

Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Visualizations

The following diagrams illustrate the relationships of the analytical data and a general workflow for spectral analysis.

References

A Technical Guide to Methyl 5-chloro-2-methoxybenzoate-d3: Applications in Quantitative Analysis

This technical guide provides an in-depth overview of Methyl 5-chloro-2-methoxybenzoate-d3, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, commercial availability, and application in experimental workflows.

Compound Overview

This compound is a stable isotope-labeled form of Methyl 5-chloro-2-methoxybenzoate. The deuterium (B1214612) labeling (d3) on the methoxy (B1213986) group results in a mass shift of +3 Da compared to its non-labeled counterpart. This mass difference is fundamental to its use as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its primary function is to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical measurements.

Commercial Availability and Pricing

This compound is a specialized chemical available from a select number of suppliers that focus on research chemicals and stable isotope-labeled compounds. Pricing is typically not publicly listed and is provided upon request. The cost is influenced by factors such as the quantity purchased, isotopic purity, and the supplier.

A summary of known suppliers is provided in the table below. Researchers are advised to contact these suppliers directly to obtain a quote for their specific needs.

| Supplier | Distributor(s) | CAS Number | Purity Specifications | Available Quantities |

| Toronto Research Chemicals | Hölzel Diagnostika, Fisher Scientific | 1219803-33-4 | 98 atom % D, min 98% Chemical Purity[1] | 0.25 g[1] |

Note: Pricing information is subject to change and should be confirmed with the supplier.

For the non-deuterated form, Methyl 5-chloro-2-methoxybenzoate, a wider range of suppliers exists, including Sigma-Aldrich, Thermo Scientific, and various manufacturers.[2][3]

Physicochemical Properties

The table below summarizes the key physicochemical properties of the non-deuterated analogue, Methyl 5-chloro-2-methoxybenzoate. These properties are expected to be very similar for the deuterated version.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [2][4][5] |

| Molecular Weight | 200.62 g/mol | [3][4][5] |

| CAS Number | 33924-48-0 | [3][4][5][6] |

| Appearance | Clear colorless to pale yellow liquid or white to light yellow crystal powder | [2][7][8] |

| Boiling Point | 235-240 °C | [3][4][9] |

| Density | 1.259 g/mL at 25 °C | [3][4][9] |

| Refractive Index | n20/D 1.5466 | [3][4] |

Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard

This compound is employed as an internal standard in a typical quantitative analytical workflow. The following diagram illustrates the key steps involved in such an experiment.

Detailed Methodologies

A generalized experimental protocol for the use of a deuterated internal standard like this compound is as follows:

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of the non-deuterated analyte and the deuterated internal standard (IS) in a suitable organic solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into the same biological matrix as the unknown samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a fixed volume of the unknown sample, calibration standards, and QC samples, add a precise volume of the deuterated internal standard working solution.

-

Perform an extraction procedure to isolate the analyte and internal standard from the matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

-

Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the initial mobile phase of the LC system.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).

-

Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in all samples.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound serves as a vital tool for researchers requiring high accuracy and precision in quantitative bioanalysis. Its use as an internal standard is a well-established methodology to control for experimental variability. This guide provides a foundational understanding of its properties, availability, and a typical workflow for its application. For specific applications, optimization of the extraction and LC-MS/MS conditions is necessary to achieve the desired analytical performance.

References

- 1. hoelzel-biotech.com [hoelzel-biotech.com]

- 2. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl 5-chloro-2-methoxybenzoate 98% | 33924-48-0 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]

- 6. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 5-Chloro-2-Methoxybenzoate at Best Price in Bharuch - ID: 1473739 [exportersindia.com]

- 8. Methyl 5-chloro-2-methoxybenzoate at Best Price in Ankleshwar, Gujarat | Yash Rasayan & Chemicals [tradeindia.com]

- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]

The Role of Methyl 5-chloro-2-methoxybenzoate-d3 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Methyl 5-chloro-2-methoxybenzoate-d3 in research, with a primary focus on its role as a stable isotope-labeled internal standard in bioanalytical method development. While this compound serves as a crucial tool for ensuring the accuracy and precision of quantitative analyses, its application is intrinsically linked to the analysis of its non-deuterated counterpart, Methyl 5-chloro-2-methoxybenzoate, a key chemical intermediate in the synthesis of various pharmaceutical compounds.

Introduction to this compound

This compound is the deuterium-labeled form of Methyl 5-chloro-2-methoxybenzoate. The "-d3" designation indicates that the three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule with a higher mass (approximately 203.64 g/mol ) compared to the non-labeled version (approximately 200.62 g/mol ), while maintaining nearly identical chemical and physical properties.[1] This characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis. These standards co-elute with the analyte of interest and experience similar effects from the sample matrix, extraction process, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to a sample, any variations in the analytical process can be normalized, leading to highly accurate and precise quantification of the target analyte.

Application in the Synthesis of Itopride

Methyl 5-chloro-2-methoxybenzoate is a documented precursor in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders. The synthesis of Itopride involves the reaction of 4-(2-(dimethylamino)ethoxy)benzylamine with a derivative of 3,4-dimethoxybenzoic acid. While Methyl 5-chloro-2-methoxybenzoate itself is not directly incorporated into the final Itopride molecule, it is structurally related to key intermediates.

In the context of drug development and manufacturing, it is crucial to quantify any unreacted starting materials or process-related impurities in the final active pharmaceutical ingredient (API). A robust analytical method is therefore required to detect and quantify traces of Methyl 5-chloro-2-methoxybenzoate. In such a scenario, this compound would be the ideal internal standard for developing a highly sensitive and specific LC-MS/MS method for this purpose.

Experimental Protocol: Quantification of Methyl 5-chloro-2-methoxybenzoate in a Pharmaceutical Matrix

The following is a representative experimental protocol for the quantification of Methyl 5-chloro-2-methoxybenzoate in a sample matrix, such as a reaction mixture or a final drug product, using this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation.

Materials and Reagents

-

Methyl 5-chloro-2-methoxybenzoate (analyte) reference standard

-

This compound (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., simulated reaction mixture, dissolved drug product)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

Preparation of Standards and Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard by diluting its stock solution with the same diluent.

-

Calibration Standards: Prepare calibration standards by spiking the appropriate volume of the analyte working standard solutions into the blank sample matrix.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

-

Sample Preparation: To 100 µL of the sample, calibration standard, or QC sample, add 50 µL of the internal standard working solution. Then, add 350 µL of acetonitrile to precipitate proteins and extract the analyte. Vortex and centrifuge the samples. Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| HPLC Column | C18 reversed-phase (50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-5.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 201.0 -> 169.0) |

| MRM Transition (IS) | To be determined experimentally (e.g., m/z 204.0 -> 172.0) |

Data Presentation: Method Validation Summary

The following table summarizes the typical acceptance criteria for a validated bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of the slope of calibration curves in different lots of matrix ≤ 15% |

| Stability | Analyte stable under various storage and processing conditions |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Methyl 5-chloro-2-methoxybenzoate.

Rationale for Using a Stable Isotope-Labeled Internal Standard

Caption: Logical diagram illustrating the role of an internal standard in correcting for analytical variability.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals. Its primary application as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise analytical methods for the quantification of its non-deuterated analog. This is particularly important in the pharmaceutical industry for monitoring starting materials, intermediates, and impurities in drug synthesis, thereby ensuring the quality and safety of the final product. The principles and methodologies outlined in this guide provide a solid foundation for the application of this and other deuterated compounds in a regulated research and development environment.

References

Methodological & Application

Application Note: High-Throughput Quantification of a Target Analyte in Human Plasma Using Methyl 5-chloro-2-methoxybenzoate-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model analyte in human plasma. The method utilizes Methyl 5-chloro-2-methoxybenzoate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The protocol described herein is suitable for high-throughput bioanalytical studies in drug discovery and development.

Introduction

In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, providing effective normalization.[1] this compound is a deuterated analog of its parent compound, making it an ideal internal standard for structurally related analytes. Its physicochemical properties ensure similar chromatographic behavior and ionization response to the analyte of interest, while the mass difference allows for distinct detection by the mass spectrometer. This note provides a comprehensive protocol for the sample preparation, LC-MS/MS analysis, and data processing using this compound as an internal standard.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62[2][3] |

| This compound | C₉H₆D₃ClO₃ | 203.64 |

Experimental Protocols

Materials and Reagents

-

Human plasma (K2 EDTA)

-

Analyte of Interest (structure similar to the internal standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q® or equivalent)

-

96-well protein precipitation plates

Sample Preparation

A protein precipitation method is employed for sample cleanup.

-

Spiking: To 50 µL of human plasma in a 96-well plate, add 10 µL of the analyte working solution to prepare calibration standards and quality control (QC) samples. For blank samples, add 10 µL of methanol.

-

Internal Standard Addition: Add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to all wells.

-

Protein Precipitation: Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Shimadzu Nexera or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 10 L/min |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte | 201.1 | 169.1 | 15 |

| This compound (IS) | 204.1 | 172.1 | 15 |

Note: The MRM transitions for the analyte are hypothetical and should be optimized based on the actual analyte structure. The transitions for the internal standard are based on the expected fragmentation pattern.

Caption: General workflow of the LC-MS/MS analysis.

Results and Data Presentation

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 500,000 | 0.0025 |

| 5 | 6,300 | 510,000 | 0.0124 |

| 10 | 12,800 | 505,000 | 0.0253 |

| 50 | 64,500 | 498,000 | 0.1295 |

| 100 | 130,000 | 502,000 | 0.2590 |

| 500 | 655,000 | 508,000 | 1.2894 |

| 1000 | 1,320,000 | 515,000 | 2.5631 |

Regression Equation: y = 0.0025x + 0.0001 Correlation Coefficient (r²): 0.9995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing five replicates of QC samples at three concentration levels.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low (LQC) | 3 | 2.95 | 4.2 | -1.7 | 3.05 | 5.1 | 1.7 |

| Medium (MQC) | 80 | 82.1 | 3.1 | 2.6 | 78.9 | 4.5 | -1.4 |

| High (HQC) | 800 | 795.5 | 2.5 | -0.6 | 810.2 | 3.8 | 1.3 |

Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of the model analyte in human plasma. The use of this compound as an internal standard effectively compensated for potential variations in sample preparation and instrument response, leading to high precision and accuracy. The simple protein precipitation protocol is amenable to high-throughput analysis, making this method suitable for large-scale pharmacokinetic and other bioanalytical studies. The chromatographic conditions provided good separation of the analyte and internal standard from endogenous plasma components, minimizing matrix effects.

Conclusion

A sensitive, specific, and reliable LC-MS/MS method has been developed and validated for the quantification of a target analyte in human plasma using this compound as an internal standard. The method meets the requirements for routine bioanalytical applications in a drug development setting.

References

Application Notes and Protocols for the Quantitative Analysis of Analgesic Drugs Using Methyl 5-chloro-2-methoxybenzoate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of analgesic drugs in biological matrices using a stable isotope-labeled internal standard, Methyl 5-chloro-2-methoxybenzoate-d3. The protocols detailed below are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of xenobiotics.

Introduction

The accurate quantification of analgesic drugs is crucial in clinical and research settings for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard, such as this compound, is chemically almost identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis. This co-elution and similar ionization efficiency effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical results.[1]

This document will focus on the application of this compound for the analysis of analgesic drugs with a similar chemical structure, such as those containing a benzoate (B1203000) ester moiety. For the purpose of these notes, we will use Methyl Salicylate, a common topical analgesic, as a representative analyte.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of analgesic drugs using LC-MS/MS with a deuterated internal standard. The data presented is representative of the performance expected from the described method.

Table 1: Calibration Curve and Linearity for the Analysis of Methyl Salicylate

| Analyte | Calibration Range (ng/mL) | R² |

| Methyl Salicylate | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy for the Analysis of Methyl Salicylate

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Methyl Salicylate | LLOQ | 1 | < 10 | < 15 | 90 - 110 |

| Low | 5 | < 5 | < 10 | 95 - 105 | |

| Medium | 50 | < 5 | < 10 | 95 - 105 | |

| High | 800 | < 5 | < 10 | 95 - 105 |

Table 3: Recovery and Matrix Effect for the Analysis of Methyl Salicylate

| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Methyl Salicylate | Low | 5 | 85 - 95 | 90 - 110 |

| High | 800 | 85 - 95 | 90 - 110 |

Experimental Protocols

Materials and Reagents

-

Analgesic drug standard (e.g., Methyl Salicylate)

-

This compound internal standard

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Standard and Sample Preparation

2.1. Stock Solutions Prepare stock solutions of the analgesic standard and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.

2.2. Working Solutions Prepare serial dilutions of the analgesic stock solution in methanol to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

2.3. Calibration Standards and Quality Controls Spike blank biological matrix with the analgesic working solutions to prepare calibration standards and QCs at various concentrations.

2.4. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

3.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Determine the optimal precursor and product ions for the analgesic and the internal standard by infusing the individual standard solutions into the mass spectrometer.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the quantitative analysis of analgesic drugs using LC-MS/MS.

Signaling Pathway: Cyclooxygenase (COX) Pathway for NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs), a major class of analgesics, exert their effects by inhibiting the cyclooxygenase (COX) enzymes. The diagram below illustrates this pathway.

Caption: The cyclooxygenase (COX) pathway and the mechanism of action of NSAIDs.

References

Application Notes and Protocols: Synthesis and Pharmacokinetic Analysis of a Pharmaceutical Intermediate Using Methyl 5-chloro-2-methoxybenzoate-d3 as a Tracer

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical.[1][2][3] Stable isotope labeling, particularly with deuterium, is a powerful technique used to trace molecules and provide internal standards for highly accurate quantification in complex biological matrices.[1][2][4] This document provides a detailed protocol for the synthesis of a representative pharmaceutical intermediate, N-phenethyl-5-chloro-2-methoxybenzamide, and the use of its deuterated analog, synthesized from Methyl 5-chloro-2-methoxybenzoate-d3, as a tracer for pharmacokinetic studies using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Deuterated standards are ideal for this purpose as they are chemically identical to the analyte but have a different mass, allowing for distinct detection by a mass spectrometer.[1] Their co-elution with the analyte during chromatographic separation ensures that variations in sample preparation, matrix effects, and instrument response are effectively normalized, leading to more precise and accurate quantification.[1][5]

Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide and its Deuterated Analog

The synthesis of the target intermediate and its deuterated tracer involves the aminolysis of the corresponding methyl esters with phenethylamine (B48288). A key starting material for the tracer is this compound.

Reaction Scheme:

A mixture of methyl-5-chloro-2-methoxybenzoate (or its d3-analog) and phenethylamine is heated to produce the desired amide.[6]

Experimental Protocol: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide

-

Reaction Setup: In a round-bottom flask, combine methyl 5-chloro-2-methoxybenzoate (1 mole equivalent) and phenethylamine (2 mole equivalents).

-

Reaction Conditions: Heat the mixture at 125°C for 5 hours.[6]

-

Work-up and Purification: After cooling, the reaction mixture is purified by distillation under reduced pressure to yield N-phenethyl-5-chloro-2-methoxybenzamide.[6]

Experimental Protocol: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide-d3 (Tracer)

-

Reaction Setup: In a round-bottom flask, combine this compound (1 mole equivalent) and phenethylamine (2 mole equivalents).

-

Reaction Conditions: Heat the mixture at 125°C for 5 hours.

-

Work-up and Purification: After cooling, the reaction mixture is purified by distillation under reduced pressure to yield the deuterated product.

The workflow for the synthesis is illustrated in the diagram below.

Caption: Synthesis of the pharmaceutical intermediate and its deuterated tracer.

Application in Pharmacokinetic Analysis by LC-MS/MS

The synthesized deuterated tracer serves as an internal standard (IS) for the accurate quantification of the pharmaceutical intermediate in biological samples, such as human plasma.[2]

Experimental Protocol: Sample Preparation (Protein Precipitation)

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of each plasma sample into a microcentrifuge tube.[2]

-

Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution to each tube (except for blank matrix samples).[2]

-